molecular formula C6H6O7 B1230939 (S)-oxalosuccinic acid

(S)-oxalosuccinic acid

Cat. No. B1230939
M. Wt: 190.11 g/mol
InChI Key: UFSCUAXLTRFIDC-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-oxalosuccinic acid is an oxalosuccinic acid.

Scientific Research Applications

1. Modulation of Iron Metabolism

(S)-Oxalosuccinic acid, through its derivative oxalomalate, influences iron metabolism. Festa et al. (2000) studied oxalomalate, a competitive inhibitor of aconitase, and its effect on the RNA-binding activity of iron-regulatory proteins (IRPs). They found that oxalomalate significantly decreased the binding activity of IRP1 and IRP2, impacting the post-transcriptional expression of proteins involved in iron metabolism (Festa, Colonna, Pietropaolo, & Ruffo, 2000).

2. Bio-Based Chemical Production

(S)-Oxalosuccinic acid is relevant in the production of bio-based chemicals like succinic acid. Ahn, Jang, and Lee (2016) reviewed metabolic engineering strategies for bio-based production of succinic acid using microorganisms. They showcased the best performance indices (titer, yield, productivity) achieved through engineered microbial strains (Ahn, Jang, & Lee, 2016).

3. Influence on Cell Differentiation and Growth

Another study by Festa, Pietropaolo, and Ruffo (2002) investigated the effect of oxalomalate (a derivative of (S)-oxalosuccinic acid) on the growth and differentiation of 3T3-L1 pre-adipocytes. They found that oxalomalate inhibited cellular growth, accelerated differentiation into adipocytes, and increased the synthesis of fatty acids and proteins (Festa, Pietropaolo, & Ruffo, 2002).

4. Metabolic Engineering for Industrial Processes

Lee et al. (2006) focused on the metabolic engineering of Mannheimia succiniciproducens for succinic acid production. They developed an engineered strain capable of producing high yields of succinic acid with minimal by-product formation. This has implications for the industrial production of succinic acid, highlighting the importance of metabolic pathways involving (S)-oxalosuccinic acid (Lee, Song, & Lee, 2006).

properties

Product Name

(S)-oxalosuccinic acid

Molecular Formula

C6H6O7

Molecular Weight

190.11 g/mol

IUPAC Name

(2S)-1-oxopropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/t2-/m0/s1

InChI Key

UFSCUAXLTRFIDC-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)C(=O)O)C(=O)O)C(=O)O

SMILES

C(C(C(=O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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